3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid
CAS No.: 1244855-37-5
Cat. No.: VC2660004
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid - 1244855-37-5](/images/structure/VC2660004.png)
Specification
CAS No. | 1244855-37-5 |
---|---|
Molecular Formula | C17H17N3O2 |
Molecular Weight | 295.34 g/mol |
IUPAC Name | 3-[3-(2-methylpropyl)imidazo[4,5-b]pyridin-2-yl]benzoic acid |
Standard InChI | InChI=1S/C17H17N3O2/c1-11(2)10-20-15(19-14-7-4-8-18-16(14)20)12-5-3-6-13(9-12)17(21)22/h3-9,11H,10H2,1-2H3,(H,21,22) |
Standard InChI Key | SKEJJCBCWZVUBY-UHFFFAOYSA-N |
SMILES | CC(C)CN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O |
Canonical SMILES | CC(C)CN1C2=C(C=CC=N2)N=C1C3=CC(=CC=C3)C(=O)O |
Introduction
3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid is a heterocyclic compound combining a benzoic acid moiety with an imidazo[4,5-b]pyridine core. While direct literature on this specific compound is limited, its structural and synthetic features can be inferred from analogous imidazo[4,5-b]pyridine derivatives and cross-coupling methodologies. Below is a structured analysis of its characteristics and potential research findings.
Synthesis Pathways (Inferred from Analogous Compounds)
Key Synthetic Steps
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Imidazo[4,5-b]pyridine Core Synthesis
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Coupling to Benzoic Acid
Reaction Step | Conditions | Yield (Analog) | Reference |
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Suzuki Coupling | Pd catalyst, K₂CO₃, reflux in acetonitrile | 83% (benzoic acid) | |
Alkylation (N3) | Isobutyl halide, phase-transfer catalyst | ~50–70% (estimated) |
Biological and Pharmacological Insights
Structure-Activity Relationships (SAR)
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Isobutyl group: May improve lipophilicity and target binding affinity.
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Benzoic acid: Enhances solubility and hydrogen-bonding interactions.
Physical and Spectroscopic Properties
Analogous Compound Data
Property | Value (Analog) | Reference |
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Molecular Weight | 178.23 g/mol (3-Isobutyl-benzoic acid) | |
Melting Point | Not reported (estimated 150–200°C) | – |
Solubility | Moderate in DMSO, poor in water | – |
Spectral Data
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NMR: Expected signals for aromatic protons (δ 7.0–8.5 ppm), isobutyl (δ 0.9–1.2 ppm), and carboxylic acid (δ 12–13 ppm).
Challenges and Future Directions
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Regioselectivity: Ensuring the isobutyl group attaches exclusively at position 3 of the imidazo ring.
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Scalability: Optimizing cross-coupling yields for large-scale synthesis.
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Biological Testing: Screening for RIPK2 inhibition or antimicrobial activity.
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